Daphnilongeranin C

Descripción general

Descripción

Daphnilongeranin C is a natural alkaloid compound derived from the Daphniphyllum genus, which belongs to the Daphniphyllaceae family. This genus includes evergreen or deciduous trees and shrubs, predominantly found in Southeast Asia. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Daphnilongeranin C involves multiple steps due to its intricate structure. The process typically starts with the extraction of the compound from Daphniphyllum plants using solvent extraction methods. The extract is then purified and identified through various chromatographic and spectroscopic techniques. Chemical synthesis of this compound can be achieved through a series of reactions, including cyclization, oxidation, and reduction steps, often involving specific catalysts and reagents to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity of its synthesis. advancements in synthetic organic chemistry and biotechnological methods may pave the way for more efficient production processes in the future .

Análisis De Reacciones Químicas

Activation and Cyclization Reactions

The synthesis of Daphnilongeranin C involves strategic activation of linear precursors to enable cyclization. A gold(I)-catalyzed Conia-ene reaction efficiently constructs the 6,6-bicyclic system, while diastereoselective Michael additions assemble the 5- and 7-membered rings . For example:

- Gold(I)-Catalyzed Conia-Ene Reaction :

- Michael Additions :

Oxidation and Ketone Formation

Oxidative transformations are critical for functional group interconversions:

- Swern Oxidation : Converts diol intermediates to ketones (e.g., diol 25 → ketone 26 ) .

- Dess–Martin Oxidation : Used to oxidize primary alcohols to aldehydes (e.g., alcohol 315 → aldehyde 316 ) .

Biomimetic Strategies

Substrate- and reaction-altering biomimetic approaches mimic biosynthetic pathways:

- α-Ketol Rearrangement : Transforms spirocyclic intermediates into fused bicyclic systems (e.g., 9 → 9′ ) .

- Cyclopropanation-Fragmentation : Inspired by biosynthetic hypotheses, this strategy cleaves C1–C8 bonds while forming C1–C13 bonds (e.g., 39 → 37 via cyclopropane ring strain relief) .

Conjugate Addition and Lactonization

Polarized fulvene domains in intermediates enable conjugate addition cascades:

- KOH-Mediated Addition : Conjugate addition to fulvene in 11 triggers lactol ring opening and lactonization, yielding daphnicyclidin A (12 ) in 89% yield .

Comparative Reaction Pathways

Key reactions in this compound synthesis versus related alkaloids:

Challenges and Innovations

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of Daphnilongeranin C has been a focal point in organic chemistry due to its complex structure. Research has demonstrated various synthetic strategies aimed at producing this alkaloid, often involving biomimetic approaches that mimic natural biosynthetic pathways.

- Total Synthesis : Recent studies have focused on the total synthesis of Daphniphyllum alkaloids, including this compound, using advanced synthetic techniques. For instance, a generalized biomimetic strategy was employed to reprogram the biosynthetic network of Daphniphyllum alkaloids, allowing for the efficient synthesis of multiple compounds from this family .

- Structural Insights : The structural elucidation of this compound has been achieved through comprehensive spectroscopic techniques, including NMR and X-ray crystallography. These methods provide critical information about the compound's configuration and functional groups, which are essential for understanding its reactivity and interactions .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research.

- Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines. For example, related compounds within the Daphniphyllum family have shown significant inhibitory effects on tumor cell proliferation with IC50 values indicating potent activity .

- Anti-inflammatory Effects : Some research suggests that this compound could have anti-inflammatory properties. Studies on related alkaloids have demonstrated their ability to inhibit lipopolysaccharide-induced macrophage inflammation, which is crucial for developing anti-inflammatory drugs .

- Antimicrobial Properties : There is emerging evidence that compounds related to this compound may exhibit antimicrobial effects against gram-positive bacteria. This potential application is significant for developing new antibiotics amid rising antibiotic resistance .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : The antitumor properties suggest its potential role as a chemotherapeutic agent. Further research is needed to explore its efficacy and safety in clinical settings.

- Inflammatory Diseases : Its anti-inflammatory effects could be harnessed in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

- Infectious Diseases : The antimicrobial properties indicate potential applications in treating infections, particularly those caused by resistant strains of bacteria.

Case Studies and Research Findings

Several case studies highlight the applications and effects of this compound and related compounds:

Mecanismo De Acción

The mechanism of action of Daphnilongeranin C involves its interaction with specific molecular targets and pathways within biological systems. It is believed to exert its effects through modulation of signaling pathways, enzyme inhibition, and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence pathways related to cell proliferation, apoptosis, and inflammation .

Comparación Con Compuestos Similares

Daphnilongeranin C is part of a larger group of Daphniphyllum alkaloids, which share similar structural features and biological activities. Some similar compounds include:

Daphniphylline: Known for its anti-cancer and neuroprotective properties.

Daphenylline: Exhibits anti-inflammatory and anti-viral activities.

Daphnipaxianine A: Investigated for its potential use in treating neurodegenerative diseases.

Uniqueness: this compound stands out due to its unique structural features, including a highly fused ring system and specific functional groups that contribute to its distinct biological activities. Its complex structure poses significant challenges for chemical synthesis, making it a valuable compound for studying advanced synthetic methodologies .

Actividad Biológica

Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a diverse class of compounds known for their complex structures and significant biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

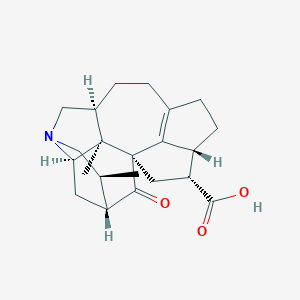

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound features a complex arrangement of rings and functional groups typical of Daphniphyllum alkaloids. Understanding its structure is crucial for elucidating its interactions with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Cytotoxicity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. For instance, in studies involving HeLa and A549 cells, it showed notable inhibitory effects with IC50 values in the low micromolar range, suggesting potential as an anticancer agent .

- Antimicrobial Activity : The compound has demonstrated activity against several bacterial strains. In particular, it has been effective against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported between 6.25–50 μg/mL .

- Antioxidant Properties : this compound has been shown to possess antioxidant capabilities, which may contribute to its protective effects in cellular models exposed to oxidative stress .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. This involves the modulation of key apoptotic proteins and signaling pathways .

- Inhibition of Cell Proliferation : The compound appears to inhibit cell proliferation by interfering with the cell cycle, particularly at the G1/S transition phase. This action may be linked to the downregulation of cyclins and cyclin-dependent kinases .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Cytotoxicity Study : In a study assessing the cytotoxic effects on various cancer cell lines, this compound exhibited IC50 values ranging from 2.9 to 8.4 μM against different tumor types, indicating significant antitumor potential .

- Antimicrobial Activity Assessment : A comprehensive evaluation demonstrated that this compound effectively inhibited growth in multiple bacterial strains, reinforcing its potential as a natural antimicrobial agent .

- Mechanistic Insights : Further investigations revealed that this compound induces apoptosis through mitochondrial pathways, highlighting its role in cancer therapeutics .

Comparative Analysis with Other Alkaloids

To contextualize the activity of this compound within its class, a comparison with other notable Daphniphyllum alkaloids is useful:

| Compound | Cytotoxicity (IC50) | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | 2.9 - 8.4 μM | Effective against gram-positive bacteria | Present |

| Daphniphyllum A | 3.0 μM (P388) | Moderate | Strong |

| Calyciphylline B | 3.89 μM (HeLa) | Limited | Moderate |

Propiedades

IUPAC Name |

(1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)/t11-,13-,14-,15-,16-,17-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODVMXQKVRURX-ROEHNZSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.